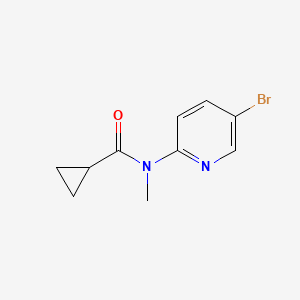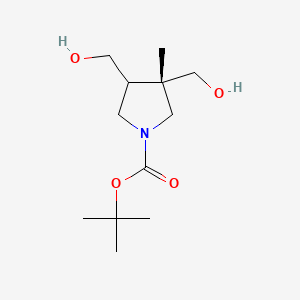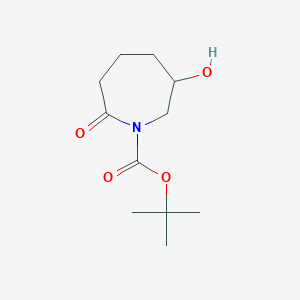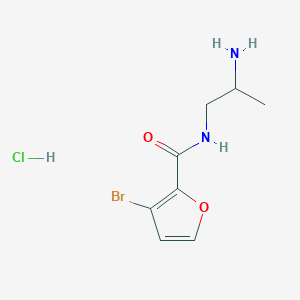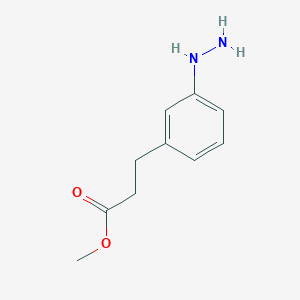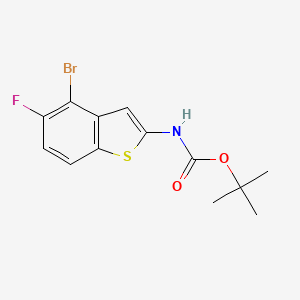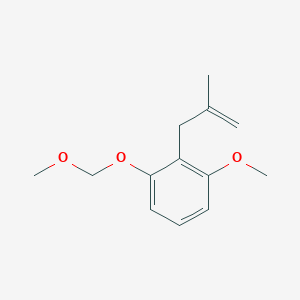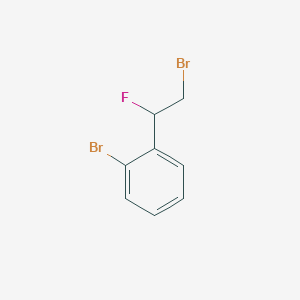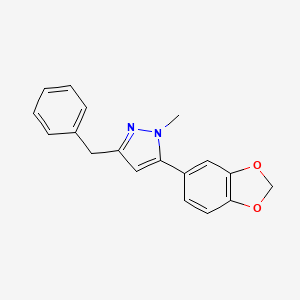
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole is a synthetic organic compound characterized by the presence of a benzodioxole ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with an appropriate 1,3-diketone.
Coupling of Benzodioxole and Pyrazole Rings: The final step involves coupling the benzodioxole and pyrazole rings through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with similar structural features but different biological activity.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a benzodioxole ring, used for different pharmacological purposes.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-3-benzyl-1-methylpyrazole is unique due to its specific combination of a benzodioxole ring and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to modulate microtubule dynamics sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-benzyl-1-methylpyrazole |
InChI |
InChI=1S/C18H16N2O2/c1-20-16(14-7-8-17-18(10-14)22-12-21-17)11-15(19-20)9-13-5-3-2-4-6-13/h2-8,10-11H,9,12H2,1H3 |
InChI Key |
BQQIUWRXSMDHRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


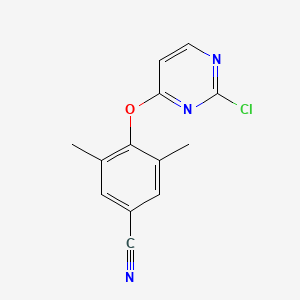
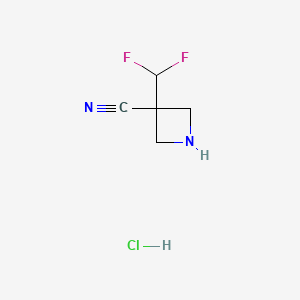
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)
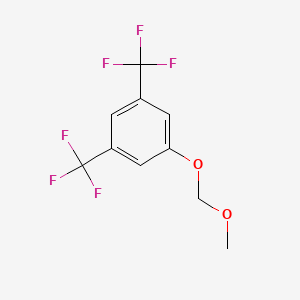
![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)
